molecular formula C20H21N3O3S B269140 3-{[(benzoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

3-{[(benzoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

货号 B269140
分子量: 383.5 g/mol
InChI 键: NMTQQFCKGVSXJE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-{[(benzoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, also known as BCT-100, is a small molecule that has been investigated for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has been found to have a unique mechanism of action that sets it apart from other cancer drugs.

作用机制

3-{[(benzoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide works by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins. By inhibiting HSP90, 3-{[(benzoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide destabilizes these oncogenic proteins, leading to their degradation and ultimately inhibiting cancer cell growth.
Biochemical and Physiological Effects:
3-{[(benzoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting cancer cell growth, 3-{[(benzoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been found to induce apoptosis (programmed cell death) in cancer cells. 3-{[(benzoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is a key process in tumor growth and metastasis.

实验室实验的优点和局限性

One of the main advantages of 3-{[(benzoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide is its unique mechanism of action. Because it targets HSP90, which is involved in the folding and stabilization of many oncogenic proteins, 3-{[(benzoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has the potential to inhibit a wide range of cancer types. However, like many other small molecule drugs, 3-{[(benzoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has limitations in terms of its bioavailability and toxicity. Further studies are needed to determine the optimal dosing and administration of 3-{[(benzoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide.

未来方向

There are several future directions for the investigation of 3-{[(benzoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide. One potential application is in combination therapy with other cancer drugs. Because 3-{[(benzoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide targets a different pathway than many other cancer drugs, it has the potential to enhance the efficacy of these drugs when used in combination. Another future direction is the development of more potent and selective HSP90 inhibitors, which could improve the therapeutic potential of this class of drugs. Finally, further studies are needed to determine the safety and efficacy of 3-{[(benzoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide in clinical trials.

合成方法

The synthesis of 3-{[(benzoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide involves a multi-step process that starts with the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with thiourea to form 3-{[(benzoylamino)carbothioyl]amino}benzoic acid. The final step involves the reaction of this intermediate with tetrahydro-2-furanylmethylamine to form 3-{[(benzoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide.

科学研究应用

3-{[(benzoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied in preclinical models of cancer. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 3-{[(benzoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to have potent anti-tumor activity in mouse models of breast cancer.

属性

产品名称

3-{[(benzoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

分子式

C20H21N3O3S

分子量

383.5 g/mol

IUPAC 名称

3-(benzoylcarbamothioylamino)-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C20H21N3O3S/c24-18(21-13-17-10-5-11-26-17)15-8-4-9-16(12-15)22-20(27)23-19(25)14-6-2-1-3-7-14/h1-4,6-9,12,17H,5,10-11,13H2,(H,21,24)(H2,22,23,25,27)

InChI 键

NMTQQFCKGVSXJE-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3

规范 SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。